

biological activity of 4-Chloroisoquinolin-5-amine derivatives

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Compound of Interest

Compound Name: 4-Chloroisoquinolin-5-amine

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An In-Depth Technical Guide to the Biological Activity of **4-Chloroisoquinolin-5-amine** Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of derivatives based on the **4-Chloroisoquinolin-5-amine** scaffold. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Versatility of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant biological activities.^{[1][2]} Its rigid, planar structure and the presence of a nitrogen atom make it an ideal framework for designing molecules that can interact with various biological targets, including enzymes and DNA. The specific derivative, **4-Chloroisoquinolin-5-amine**, serves as a versatile starting material for creating diverse chemical libraries. The chlorine atom at the C4 position is a key functional group, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of side chains. This guide will delve into the derivatization of this core structure and the resulting biological activities, with a primary focus on anticancer, enzyme inhibitory, and antimicrobial properties.

Synthetic Strategies for Derivatization

The primary route for synthesizing derivatives of **4-Chloroisoquinolin-5-amine** and related chloroquinolines is through nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of the chlorine atom by a nucleophile, typically an amine, to form a new carbon-nitrogen bond. The reaction conditions can be tailored to accommodate various amine nucleophiles.

General Synthetic Workflow

The synthesis generally proceeds by reacting the 4-chloro-substituted isoquinoline or quinoline core with an excess of a suitable mono- or di-amine. The reaction is often performed under neat conditions (without a solvent) at elevated temperatures to drive the substitution.[3][4]

Experimental Protocol: Synthesis of 4-Amino-Substituted Isoquinoline/Quinoline Derivatives

This protocol is a representative example adapted from established methods for the synthesis of 4-aminoquinoline derivatives, which follows the same chemical principles.[3][4]

Objective: To synthesize a 4-amino-substituted isoquinoline derivative via nucleophilic aromatic substitution.

Materials:

- **4-Chloroisoquinolin-5-amine** (or a related 4-chloroquinoline) (1 equivalent)
- Desired primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine) (2-4 equivalents)
- Dichloromethane (DCM)
- 5% aqueous Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Hexane

- Chloroform

Procedure:

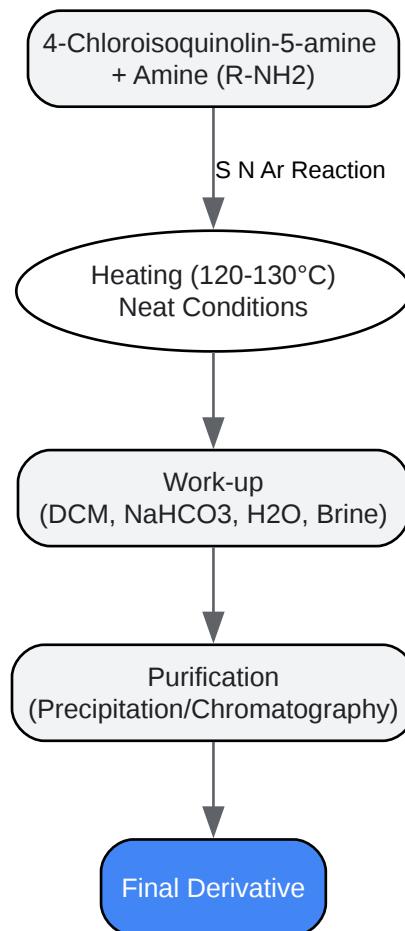
- In a round-bottom flask, combine **4-Chloroisoquinolin-5-amine** (1 eq.) and the selected amine (2-4 eq.).
- Heat the mixture to 120-130°C with constant stirring. Maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Dissolve the cooled residue in dichloromethane.
- Transfer the organic solution to a separatory funnel and wash sequentially with 5% aqueous NaHCO_3 , deionized water, and brine.
- Dry the organic layer over anhydrous MgSO_4 .
- Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
- Precipitate the final product from the resulting residue by adding a mixture of hexane and chloroform (e.g., 80:20 v/v).
- Collect the solid product by filtration and dry under vacuum.
- Confirm the structure of the synthesized compound using analytical techniques such as NMR and Mass Spectrometry.[\[3\]](#)[\[4\]](#)

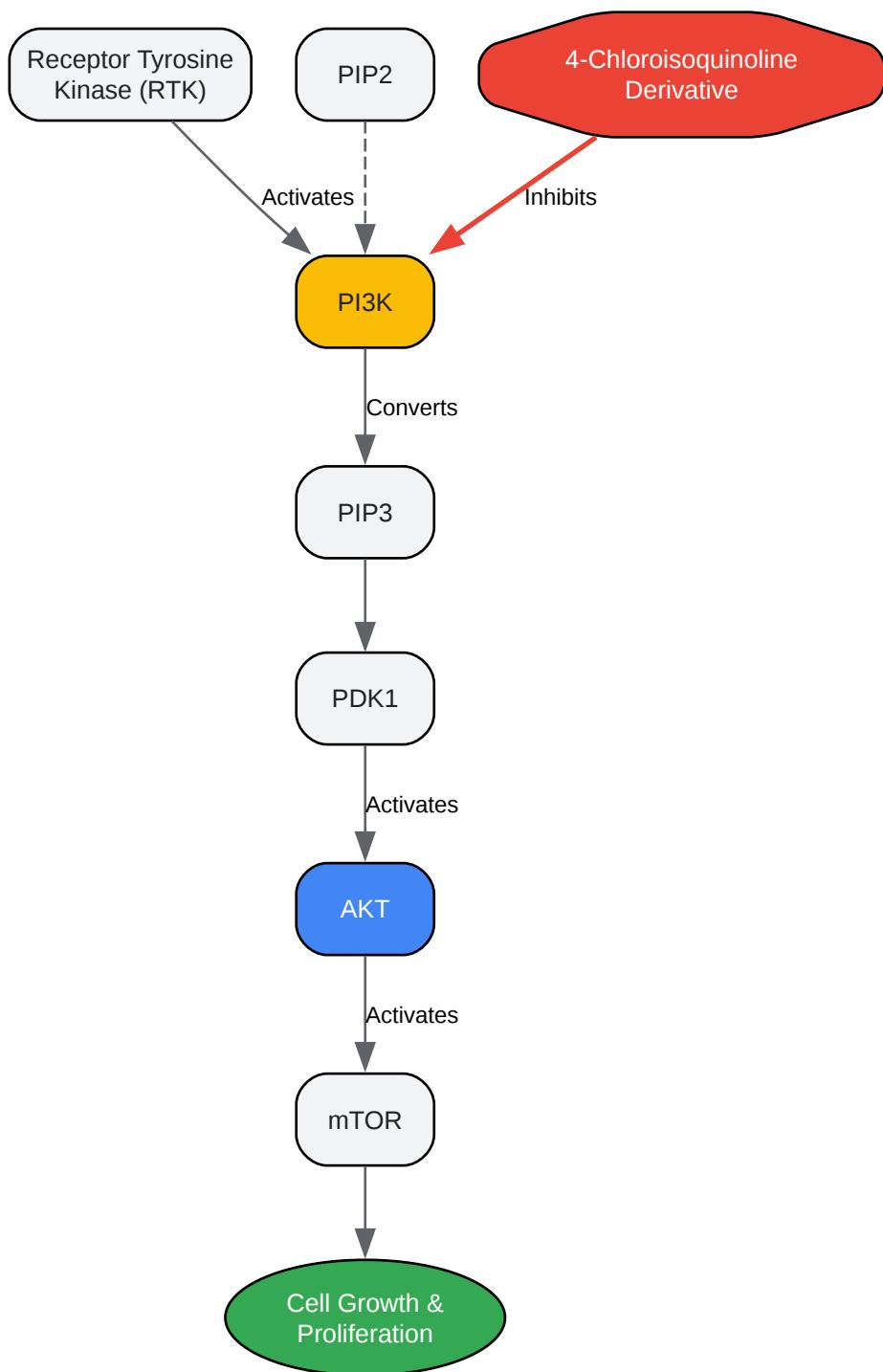
Causality Behind Experimental Choices:

- Excess Amine: Using an excess of the amine nucleophile serves a dual purpose: it acts as a reactant and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
- Elevated Temperature: The SNAr reaction on the electron-rich isoquinoline ring requires significant activation energy, which is supplied by heating.

- Aqueous Work-up: The washing steps are crucial for removing unreacted starting materials, excess amine, and inorganic byproducts, ensuring the purity of the final compound.

Diagram: General Synthetic Workflow





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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method for measuring drug-induced cytotoxicity by staining total cellular protein. [3] Objective: To determine the 50% growth inhibition (GI_{50}) concentration of a test compound on a cancer cell line.

Materials:

- Adherent cancer cells (e.g., MCF-7, MDA-MB468)
- Complete cell culture medium
- Test compound stock solution (in DMSO)
- Trichloroacetic acid (TCA)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- 10 mM Trizma base solution
- 96-well microtiter plates
- Automated plate reader

Procedure:

- Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
- Drug Treatment: Add various concentrations of the test compound to the wells. Include a control group with DMSO only.
- Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
- Cell Fixation: Gently add cold TCA (final concentration 10-16%) to each well to fix the cells. Incubate for 1 hour at 4°C.
- Washing: Remove the supernatant and wash the plates five times with tap water to remove TCA and unbound dye. Air dry the plates.

- Staining: Add 100 μ L of SRB solution to each well and incubate at room temperature for 10-30 minutes.
- Remove Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Air dry the plates completely.
- Solubilization: Add 200 μ L of 10 mM Trizma base to each well to solubilize the bound SRB stain.
- Absorbance Reading: Read the absorbance on a plate reader at a wavelength of 515 nm.
- Calculation: Calculate the percentage growth inhibition (GI) for each concentration and determine the GI_{50} value, which is the concentration that causes a 50% reduction in the net protein increase. [3]

Antimicrobial Activity

In addition to anticancer effects, quinoline and isoquinoline derivatives have demonstrated notable antimicrobial properties. [5][6] They are effective against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, highlighting their potential to address the growing challenge of antimicrobial resistance.

Spectrum of Activity

Newly synthesized quinoxaline-based compounds, which share structural similarities, have shown good to moderate activity against *Staphylococcus aureus*, *Bacillus subtilis*, and Methicillin-resistant *S. aureus* (MRSA). [5] Some alkynyl isoquinoline derivatives exhibit potent bactericidal activity against a plethora of Gram-positive bacteria, including MRSA and vancomycin-resistant *Enterococcus* (VRE). [6] Cloxyquin (5-chloroquinolin-8-ol) has also shown excellent activity against *Mycobacterium tuberculosis*, with MIC_{50} values of 0.125 μ g/ml, even for multidrug-resistant isolates. [7]

Compound Class / Derivative	Bacterial Strain(s)	Activity Metric (MIC)	Reference
Quinoxaline-based amine	<i>S. aureus</i>	4–16 $\mu\text{g}/\text{mL}$	[5]
Quinoxaline-based amine	MRSA	8–32 $\mu\text{g}/\text{mL}$	[5]
Alkynyl Isoquinoline (HSN584)	MRSA, VRE	4–8 $\mu\text{g}/\text{mL}$	[6]

| Cloxyquin (5-chloroquinolin-8-ol) | *M. tuberculosis* | 0.062–0.25 $\mu\text{g}/\text{mL}$ | [7] |

Mechanism of Action

The antimicrobial mechanisms of isoquinoline derivatives are multifaceted. Some compounds are believed to target the peptidyl transferase center (PTC) of the bacterial ribosome, inhibiting protein synthesis. [5] Others, particularly alkynyl isoquinolines, have been shown to perturb both cell wall and nucleic acid biosynthesis in bacteria like *S. aureus*. [6] The activity of halogenated hydroxyquinolines against mycobacteria is thought to be related to their ability to chelate essential metal ions, depriving the microbes of vital nutrients. [7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. [5] Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.

Materials:

- Bacterial strain (e.g., *S. aureus* RN4220)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Test compound stock solution (in DMSO)

- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to $\sim 5 \times 10^5$ CFU/mL

Procedure:

- Serial Dilution: Add 50 μ L of CAMHB to all wells of a 96-well plate. Add 50 μ L of the test compound stock solution to the first column of wells.
- Perform a two-fold serial dilution by transferring 50 μ L from the first column to the second, and so on, across the plate. Discard the final 50 μ L from the last column. This creates a gradient of compound concentrations.
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to each well, bringing the final volume to 100 μ L.
- Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only).
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. Key SAR insights include:

- Side Chain: The nature of the amine side chain introduced at the C4 position is critical. For anticancer activity, the presence of dialkyl substitutions and heterocyclic rings (like piperazine) on the lateral chain can enhance potency. [8]* Substitution at C7: For 4-aminoquinolines, substitutions at the C7 position with electron-withdrawing groups like -Cl or $-\text{CF}_3$ often lead to more potent antigrowth effects on cancer cells. [8]* Hybrid Molecules: Combining the quinoline/isoquinoline scaffold with other pharmacophores, such as benzenesulfonamide, can create hybrid molecules with enhanced activity, potentially through multi-target effects like PI3K inhibition. [1][9]* Oxidation State: In the case of 7-chloro-(4-

thioalkylquinoline) derivatives, the sulfonyl N-oxide derivatives generally exhibit higher cytotoxicity against cancer cells compared to their sulfanyl and sulfinyl counterparts. [10]

Conclusion and Future Perspectives

Derivatives of the **4-Chloroisoquinolin-5-amine** scaffold represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, enzyme inhibitory, and antimicrobial agents underscores their potential for further development in drug discovery. The synthetic accessibility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

Future research should focus on:

- Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.
- Mechanism Elucidation: Deeper investigation into the molecular mechanisms of action to identify novel biological targets and understand potential resistance pathways.
- In Vivo Studies: Advancing the most promising derivatives into preclinical animal models to evaluate their in vivo efficacy and safety for various therapeutic indications, including cancer and infectious diseases.
- Exploring New Targets: Screening optimized libraries against other relevant biological targets, such as kinases involved in neurodegenerative diseases or viral enzymes. [11] The **4-Chloroisoquinolin-5-amine** core is a robust platform for the generation of novel therapeutics, and continued exploration in this area is poised to yield significant contributions to medicinal chemistry and clinical medicine.

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